12-epi-Scalaradial
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Overview
Description
12-epi-Scalaradial is a scalarane sesterterpenoid compound derived from marine sponges, particularly from the species Cacospongia sp. This compound has garnered significant interest due to its unique structural features and potential biological activities, including cytotoxic properties against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-epi-Scalaradial typically involves the extraction from marine sponges. The process begins with the collection of the sponge, followed by extraction using organic solvents such as methanol or dichloromethane. The crude extract is then subjected to chromatographic techniques to isolate the pure compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. Most of the available compound is obtained through extraction from marine sponges, making it a valuable and limited resource .
Chemical Reactions Analysis
Types of Reactions
12-epi-Scalaradial undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
Chemistry: Used as a model compound for studying scalarane sesterterpenoids and their chemical properties.
Industry: Limited applications due to its natural origin and scarcity.
Mechanism of Action
12-epi-Scalaradial exerts its effects primarily through the induction of apoptosis in cancer cells. The compound interacts with molecular targets such as the MAPK/ERK pathway and the nuclear receptor Nur77. By modulating these pathways, this compound triggers cell death in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
12-Deacetyl-12-episcalaradial: Another scalarane sesterterpenoid with similar cytotoxic properties.
12-Episcalarin: A related compound with a similar structure but different biological activities.
Uniqueness
12-epi-Scalaradial is unique due to its specific structural features and potent cytotoxic effects on various cancer cell lines. Its ability to modulate the MAPK/ERK pathway and the nuclear receptor Nur77 sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H40O4 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-7,8-diformyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] acetate |
InChI |
InChI=1S/C27H40O4/c1-17(30)31-23-14-22-25(4)12-7-11-24(2,3)20(25)10-13-26(22,5)21-9-8-18(15-28)19(16-29)27(21,23)6/h8,15-16,19-23H,7,9-14H2,1-6H3/t19-,20-,21-,22+,23+,25-,26-,27+/m0/s1 |
InChI Key |
ADWFEADZGIHPDE-VYGQJASISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H](C(=CC4)C=O)C=O)C)C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C=O)C=O)C)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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